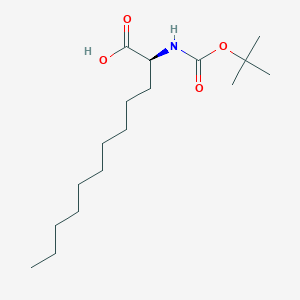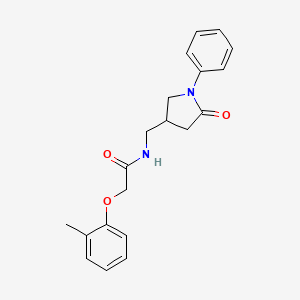
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as OPAM-1 and has been studied for its potential therapeutic applications in several areas.
科学的研究の応用
Anti-Inflammatory Activity : Sunder, K., & Maleraju, J. (2013) synthesized derivatives of a similar compound and assessed their anti-inflammatory activity. Among these derivatives, certain compounds showed significant anti-inflammatory activity, suggesting potential applications in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Antimicrobial Agents : Baviskar, B. A., Khadabadi, S. S., & Deore, S. (2013) explored new thiazolidin-4-one derivatives as potential antimicrobial agents. This study indicates the potential use of these compounds in combating various bacterial infections (Baviskar, Khadabadi, & Deore, 2013).
Antioxidant Activity : Čačić, M., Molnar, M., Šarkanj, B., Has-Schön, E., & Rajković, V. (2010) synthesized and evaluated Schiff’s bases and thiazolidine-4-ones for their antioxidant activity. The results demonstrated excellent antioxidant activity in certain compounds, highlighting their potential use in oxidative stress-related conditions (Čačić et al., 2010).
Antimalarial Activity : Werbel, L. M., Cook, P., Elslager, E., Hung, J., Johnson, J., Kesten, S., Mcnamara, D., Ortwine, D., & Worth, D. (1986) investigated a series of compounds for their antimalarial activity, finding correlations between certain structural features and increased potency against Plasmodium berghei in mice. This indicates potential applications in antimalarial therapies (Werbel et al., 1986).
Kappa-Opiate Agonist Activity : Gottschlich, R., Barber, A., Bartoszyk, G., & Seyfried, C. (1995) studied EMD 61753, a compound structurally similar to N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide, for its activity as a peripherally selective kappa-opiate agonist. The study showed promising results in inflammatory pain models (Gottschlich et al., 1995).
特性
IUPAC Name |
2-(2-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-7-5-6-10-18(15)25-14-19(23)21-12-16-11-20(24)22(13-16)17-8-3-2-4-9-17/h2-10,16H,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORFOTLTMOSUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

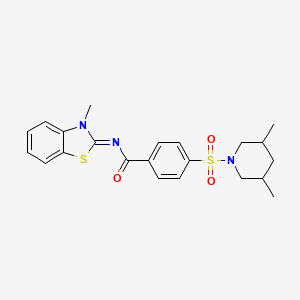

![(9-methyl-4-((4-methylbenzyl)thio)-2-(o-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2466831.png)
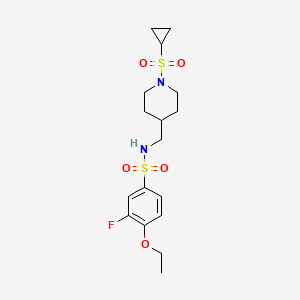

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2466836.png)

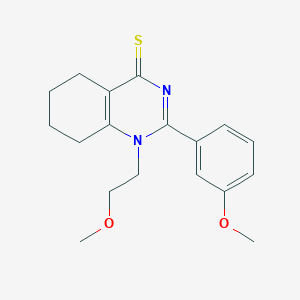

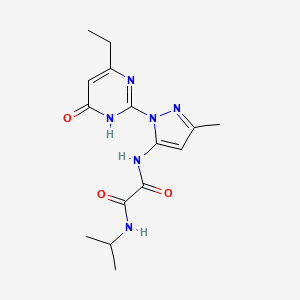
![N-(3-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2466845.png)

